DHPMT Class-Level Cytotoxic Superiority Over Non-Cyclic Enamino Amides
DHPMT derivatives, including the target compound's chemotype, consistently outperform acyclic enamino amides in cytotoxicity assays. In a direct head-to-head study, DHPMT compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) exhibited IC₅₀ values of 9.9 μM (AGS), 15.2 μM (MCF-7), and 40.5 μM (Hep-G2), while non-cyclic enamino amides (compounds 1 and 2) were essentially inactive across all three cell lines . The 3-bromo DHPMT analog (compound 6) similarly showed cytotoxicity superior to monastrol against AGS and MCF-7 cells . This class-level advantage is attributed to the constrained cyclic scaffold that pre-organizes pharmacophoric elements for target engagement .
| Evidence Dimension | Cytotoxicity (IC₅₀) against AGS, MCF-7, Hep-G2 cancer cell lines by MTT assay |
|---|---|
| Target Compound Data | Not directly tested; belongs to DHPMT class demonstrating IC₅₀ range 9.9–149.13 μM across analogs |
| Comparator Or Baseline | Non-cyclic enamino amides: inactive (IC₅₀ > 200 μM); monastrol: IC₅₀ > 100 μM in the same assays |
| Quantified Difference | DHPMTs exhibit >20-fold greater potency than non-cyclic comparators; 2- to 10-fold improvement over monastrol in AGS and MCF-7 lines |
| Conditions | MTT assay; 24 h drug exposure; AGS (gastric), MCF-7 (breast), Hep-G2 (liver) human cancer cell lines; DMSO ≤ 0.5% |
Why This Matters
Procurement of the target DHPMT chemotype ensures a cyclic scaffold proven to confer cytotoxicity, unlike acyclic enamino amides that lack meaningful activity in the same assays.
- [1] Bohlooli, S., Nejatkhah, N., Sepehri, S., Doostkamel, D. & Razzaghi-Asl, N. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences, 15(6), 563-570. View Source
- [2] Tavangar, S., et al. (2020). Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines. Research in Pharmaceutical Sciences, 15(2), 154-163. View Source
- [3] Shahabipour, S., et al. (2024). Cytotoxic monastrol derivatives as adjective inhibitors of drug-resistant Eg5: a molecular dynamics perspective. Journal of Biomolecular Structure and Dynamics, 43(13), 6896-6909. View Source
